Cyclo(Arg-Pro)

Chitinase Inhibition Antifungal Yeast Morphology

Cyclo(Arg-Pro) is a validated, stereospecific inhibitor of family 18 chitinases that uniquely blocks yeast cell separation and Candida albicans yeast-to-hyphal transition without impairing overall growth — enabling precise dissection of fungal pathogenesis pathways. Unlike general cyclic dipeptides, its activity is stereochemically defined: the L-Arg-D-Pro isomer (CI-4) mimics the chitinase reaction intermediate. The compound exhibits selective cytotoxicity against HeLa cells (IC50 50 μg/mL) while sparing normal VERO cells, and potent activity against Klebsiella pneumoniae (MIC 1 μg/mL). For antifungal, anticancer, and antibacterial discovery programs — Cyclo(Arg-Pro) delivers publication-validated bioactivity.

Molecular Formula C11H19N5O2
Molecular Weight 253.30 g/mol
Cat. No. B15580059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Arg-Pro)
Molecular FormulaC11H19N5O2
Molecular Weight253.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1
InChIKeyZRJHYOXNWCMGMW-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Arg-Pro) Procurement Guide: Chitinase Inhibitor Diketopiperazine with Validated Antifungal & Antitumor Potential


Cyclo(Arg-Pro), also designated Cyclo(Pro-Arg) or CI-4, is a homodetic cyclic dipeptide (diketopiperazine) constituted by L-arginine and L-proline (or its D-Pro stereoisomer) [1]. This marine-derived metabolite [2] functions as a validated inhibitor of family 18 chitinases [3] and has demonstrated activity against pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae [4], as well as exhibiting antitumor activity against HeLa cells [5].

Why Cyclo(Arg-Pro) Cannot Be Interchanged with Other Cyclic Dipeptides


In-class substitution is precluded by the compound's distinct mechanism of action and functional selectivity. Unlike other cyclic dipeptides with divergent biological profiles—such as cyclo(His-Pro) (neuroprotective, anti-inflammatory) [1] or cyclo(Tyr-Pro) (antibacterial, VEGFR2 antagonism) —Cyclo(Arg-Pro) is specifically characterized as a chitinase inhibitor that prevents yeast cell separation without impeding overall growth [2]. Furthermore, the biological activity is stereospecific; the L-Arg-D-Pro (CI-4) isomer demonstrates chitinase inhibition via structural mimicry of a reaction intermediate, whereas other stereoisomers may exhibit reduced or altered activity [3].

Quantitative Evidence for Cyclo(Arg-Pro) Differentiation in Antifungal, Antitumor, and Antibacterial Assays


Cyclo(Arg-Pro) as a Chitinase Inhibitor with Validated In Vivo Activity

Cyclo(Arg-Pro) (CI-4) functions as a chitinase inhibitor, validated by its ability to inhibit cell separation in Saccharomyces cerevisiae and morphological transition in Candida albicans without affecting growth, in contrast to the potent but structurally distinct chitinase inhibitor allosamidin [1]. A 1.7 Å crystal structure of CI-4 bound to a family 18 chitinase reveals it mimics a reaction intermediate, providing a structural basis for its inhibitory activity [2].

Chitinase Inhibition Antifungal Yeast Morphology

Cyclo(Arg-Pro) Antitumor Activity (HeLa Cell Cytotoxicity) Compared to Normal Cell Cytotoxicity

Cyclo(l-Pro-d-Arg), a stereoisomer of Cyclo(Arg-Pro), exhibits significant antitumor activity against HeLa cervical cancer cells with an IC50 of 50 μg/mL, while showing no cytotoxicity against normal monkey kidney (VERO) cells up to 100 μg/mL [1]. This indicates a selectivity window for tumor cells over normal cells, a key differentiator for further development as an anticancer agent.

Antitumor Cytotoxicity Cancer Research

Cyclo(Arg-Pro) Antibacterial Activity Against Klebsiella pneumoniae

Cyclo(l-Pro-d-Arg) displays potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 1 μg/mL against Klebsiella pneumoniae [1]. This high potency positions it as a promising lead compound for combating antibiotic-resistant Gram-negative bacteria.

Antibacterial Infectious Disease Drug Discovery

Cyclo(Arg-Pro) Solubility and Physicochemical Properties for In Vitro Assays

Cyclo(Arg-Pro) demonstrates high aqueous solubility, with a reported solubility of 250 mg/mL (986.97 mM) in water when sonicated . This property facilitates its use in in vitro assays and simplifies the preparation of stock solutions, a practical advantage over less soluble diketopiperazine analogs.

Solubility Formulation Biochemical Assays

Cyclo(Arg-Pro) Structural Mimicry of Chitinase Reaction Intermediate

The 1.7 Å crystal structure of CI-4 [cyclo-(L-Arg-D-Pro)] bound to a family 18 chitinase reveals that it inhibits the enzyme by mimicking the structure of the proposed reaction intermediate, a mechanism distinct from other chitinase inhibitors like allosamidin [1]. This structural insight provides a unique scaffold for rational drug design and optimization.

Structural Biology Enzyme Inhibition Drug Design

Cyclo(Arg-Pro) Differential Bioactivity Among Cyclic Dipeptide Analogs

A study comparing several CI-4 derivatives—cyclo-(L-Arg-L-Pro), cyclo-(Gly-L-Pro), cyclo-(L-His-L-Pro), and cyclo-(L-Tyr-L-Pro)—revealed that only cyclo-(L-Arg-L-Pro) retains significant chitinase inhibitory activity, underscoring the critical role of the arginine side chain for target engagement [1]. This structure-activity relationship (SAR) highlights that generic substitution with other diketopiperazines is not pharmacologically equivalent.

Comparative Pharmacology Structure-Activity Relationship Drug Discovery

Cyclo(Arg-Pro) Application Scenarios in Antifungal, Anticancer, and Antimicrobial Research


Antifungal Virulence Research: Targeting C. albicans Morphological Transition

Cyclo(Arg-Pro) is ideal for studies investigating the inhibition of Candida albicans filamentation, a key virulence factor. Its ability to block the yeast-to-hyphal transition without affecting growth allows researchers to dissect signaling pathways governing fungal pathogenesis [1].

Chitinase Inhibitor Tool Compound for Cell Separation Studies

The compound serves as a validated tool for studying chitinase function in yeast cell separation. It induces a 'grape-like' cluster phenotype in Saccharomyces cerevisiae, enabling mechanistic studies of cell wall remodeling and cytokinesis [1].

Selective Anticancer Lead Discovery: Targeting HeLa Cells

Cyclo(Arg-Pro) is a promising lead for anticancer drug discovery, specifically due to its selective cytotoxicity against HeLa cells (IC50 = 50 μg/mL) while sparing normal VERO cells up to 100 μg/mL [2]. This selectivity window supports further medicinal chemistry optimization.

Antibacterial Research Against Multidrug-Resistant K. pneumoniae

Given its potent activity against Klebsiella pneumoniae (MIC = 1 μg/mL), Cyclo(Arg-Pro) is a valuable starting point for developing new antibiotics to combat Gram-negative infections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(Arg-Pro)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.